molecular formula C7H10N2OS B3049250 4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- CAS No. 199599-68-3

4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-

Cat. No.: B3049250
CAS No.: 199599-68-3
M. Wt: 170.23 g/mol
InChI Key: YIKRYWHYPPRTPL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- involves the reaction of ethyl bromopyruvate with 2-(dimethylamino)thioacetamide hydrochloride. The reaction is carried out in ethanol with potassium carbonate as a base. The mixture is refluxed, cooled, and then partitioned between water and ethyl acetate. The organic phase is washed, dried, and concentrated to yield the desired product .

Chemical Reactions Analysis

4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- undergoes various chemical reactions, including:

Scientific Research Applications

4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- is widely used in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Properties

IUPAC Name

2-[(dimethylamino)methyl]-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-9(2)3-7-8-6(4-10)5-11-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKRYWHYPPRTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626916
Record name 2-[(Dimethylamino)methyl]-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199599-68-3
Record name 2-[(Dimethylamino)methyl]-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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